6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-6-5-10(7-17-14)15(19)18-8-11-9-20-12-3-1-2-4-13(12)21-11/h1-7,11H,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGKCYTZARYWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diol Intermediate Formation
Patent US5780650A outlines a method for preparing 1,4-benzodioxane derivatives by reacting catechol derivatives (e.g., 3-hydroxyphenol) with 3-chloro-1,2-propanediol under basic conditions. Sodium hydride (1.1–2.5 equivalents) in tetrahydrofuran at 20–100°C facilitates nucleophilic substitution, yielding diol intermediates with 70–85% efficiency.
Reaction Conditions:
| Parameter | Optimal Range |
|---|---|
| Base | Sodium hydride |
| Solvent | Tetrahydrofuran |
| Temperature | 20–100°C |
| Yield | 70–85% |
This method avoids glycidol polymerization issues, enhancing industrial feasibility.
Benzodioxin Ring Closure
Cyclization of diol intermediates is achieved using acid catalysts. For example, 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (PTSA) selectively protects adjacent dihydroxy groups, forming the benzodioxin ring with >90% regioselectivity.
Synthesis of 6-Chloropyridine-3-Carboxylic Acid
The pyridine component is synthesized via Friedel-Crafts acylation followed by chlorination.
Friedel-Crafts Acylation
As described in CN105646285A, salicylaldehyde undergoes Friedel-Crafts acylation with acetyl chloride under Lewis acid catalysis (AlCl₃, 0°C, 4 h) to yield 5-acetyl-2-hydroxybenzaldehyde. Sodium borohydride reduction of the aldehyde group produces 5-(2-hydroxyethyl)-2-hydroxyacetophenone.
Chlorination and Carboxylic Acid Formation
Chlorination using thionyl chloride (SOCl₂) at reflux converts the acetyl group to 6-chloropyridine-3-carbonyl chloride. Subsequent hydrolysis with aqueous NaOH yields 6-chloropyridine-3-carboxylic acid (85–92% yield).
Amide Coupling Strategies
Coupling the benzodioxin amine with 6-chloropyridine-3-carboxylic acid requires activating the carboxylic acid.
Carbodiimide-Mediated Coupling
N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate amide bond formation at 0–25°C, achieving 75–88% yield. Excess DCC (1.5 equivalents) ensures complete activation of the carboxylic acid.
Optimized Coupling Conditions:
| Reagent | Quantity |
|---|---|
| DCC | 1.5 equivalents |
| DMAP | 0.1 equivalents |
| Reaction Time | 12–24 h |
Industrial-Scale Alternatives
Patent CN113666906A reports using 1,1′-carbonyldiimidazole (CDI) as a safer alternative to DCC, reducing byproduct formation. CDI (1.2 equivalents) in tetrahydrofuran at 50°C achieves 82–90% yield with easier purification.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
The biological activities associated with 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation markers in vitro and in vivo. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
Anti-inflammatory Effects
In studies examining the compound's effects on lung inflammation models, it has been shown to significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models of chronic obstructive pulmonary disease (COPD) . This suggests its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
Recent investigations assessed the cytotoxicity of this compound against human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent . The compound's ability to induce apoptosis in cancer cells further supports this application.
Neuroprotective Properties
In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress through the modulation of reactive oxygen species (ROS) . This indicates potential therapeutic applications in neuroprotection.
Case Studies
-
Anti-inflammatory Study :
- In a study focused on chronic obstructive pulmonary disease (COPD), the compound was administered to animal models. Results showed a marked reduction in inflammatory markers, highlighting its therapeutic potential for respiratory diseases.
-
Anticancer Investigation :
- A recent study evaluated the efficacy of this compound against several cancer cell lines. The findings revealed significant cytotoxicity, indicating its promise as an anticancer agent.
-
Neuroprotection Research :
- In experiments designed to assess neuroprotective effects, the compound was found to mitigate oxidative stress-induced neuronal damage, suggesting applications in treating neurodegenerative disorders.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption post-administration |
| Distribution | Wide distribution with high tissue affinity |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion predominates |
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,4-benzoxazine
- N-substituted-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
Uniqueness
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 318.76 g/mol. The compound features a chloro group and a benzodioxin moiety, which are critical for its biological interactions.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of key enzymes involved in cancer proliferation.
- Antioxidant Activity : The presence of the benzodioxin structure may contribute to antioxidant properties, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : Similar compounds have been reported to modulate pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and growth.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Antimicrobial | Shows activity against certain bacterial strains, potentially useful in treating infections. |
| Anti-inflammatory | Reduces inflammation in vitro by inhibiting pro-inflammatory cytokines. |
| Neuroprotective | May protect neuronal cells from damage due to oxidative stress or excitotoxicity. |
1. Anticancer Activity
A study conducted on various pyridine derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against L1210 leukemia cells with IC50 values ranging from 1.0 to 1.5 µM . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
2. Antimicrobial Effects
In vitro tests revealed that the compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL . This suggests potential applications in treating bacterial infections.
3. Neuroprotection
Research on neuroprotective effects indicated that the compound could reduce neuronal cell death induced by oxidative stress in cultured neurons . The protective effect was linked to the modulation of reactive oxygen species (ROS) levels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide, and how can intermediates be validated?
- Methodology : Synthesis typically involves sequential chlorination of pyridine precursors followed by coupling with functionalized benzodioxin derivatives. For example, chlorination using POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 6–8 hours) is common. Intermediate validation requires HPLC purity assessment (>95%) and structural confirmation via ¹H/¹³C NMR (δ 7.8–8.2 ppm for pyridine protons, δ 4.2–4.5 ppm for benzodioxin methylene groups) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodology : Combine spectroscopic methods:
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~550–600 cm⁻¹).
- NMR : Use DEPT-135 to distinguish CH₂ groups in the benzodioxin moiety.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Methodology : Use co-solvents like DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4). Stability studies under varying pH (3–9) and temperatures (4°C, 25°C) should employ LC-MS to track degradation products (e.g., hydrolysis of the carboxamide group) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in catalytic systems?
- Methodology : Apply density functional theory (DFT) to model reaction pathways. For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring.
- Simulate transition states for SNAr reactions at the 6-chloro position using Gaussian 16 with B3LYP/6-31G(d) basis sets .
Q. How can contradictory data on biological activity be resolved?
- Case Study : If one study reports enzyme inhibition (IC₅₀ = 2 µM) while another shows no activity, consider:
- Assay conditions : Check for redox interference (e.g., DMSO-induced artifacts).
- Protein binding : Use equilibrium dialysis to quantify free compound concentrations.
- Metabolite screening : Use LC-QTOF to identify active metabolites that may explain discrepancies .
Q. What advanced separation techniques are suitable for isolating stereoisomers or regioisomers during synthesis?
- Methodology :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) gradients.
- Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., (R)-1-phenylethylamine) to form diastereomeric salts .
Q. How can reaction mechanisms for benzodioxin ring functionalization be experimentally validated?
- Approach :
- Isotopic labeling : Synthesize ¹³C-labeled benzodioxin intermediates to track bond reorganization via NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
Data Analysis and Experimental Design
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in structure-activity studies?
- Methodology : Use nonlinear regression (e.g., Hill equation) in GraphPad Prism to model IC₅₀ values. For multi-target effects, apply global fitting to distinguish specific vs. off-target interactions .
Q. How can process parameters (e.g., temperature, solvent polarity) be optimized for scalable synthesis?
- Design of Experiments (DoE) : Implement a central composite design to evaluate interactions between:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
